![molecular formula C43H69NO4Sn2 B14186434 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine CAS No. 917877-71-5](/img/structure/B14186434.png)
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of tricyclohexylstannyl groups attached to the pyridine ring through oxycarbonyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with tricyclohexylstannyl reagents. One common method involves the use of tricyclohexylstannyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the stannylated product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The tricyclohexylstannyl groups can be oxidized to form corresponding stannic oxides.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of organotin compounds’ biological activity and their potential as antifouling agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine involves its interaction with molecular targets through its stannyl groups. These groups can form covalent bonds with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic attack on electrophilic centers and coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine
- 2,4-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine
- 2,3-Bis{[(trimethylstannyl)oxy]carbonyl}pyridine
Uniqueness
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine is unique due to the presence of tricyclohexylstannyl groups, which provide steric hindrance and influence the compound’s reactivity
Propiedades
Número CAS |
917877-71-5 |
|---|---|
Fórmula molecular |
C43H69NO4Sn2 |
Peso molecular |
901.4 g/mol |
Nombre IUPAC |
bis(tricyclohexylstannyl) pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.6C6H11.2Sn/c9-6(10)4-2-1-3-8-5(4)7(11)12;6*1-2-4-6-5-3-1;;/h1-3H,(H,9,10)(H,11,12);6*1H,2-6H2;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
RZNCWWRXPHEYPD-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=C(N=CC=C4)C(=O)O[Sn](C5CCCCC5)(C6CCCCC6)C7CCCCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


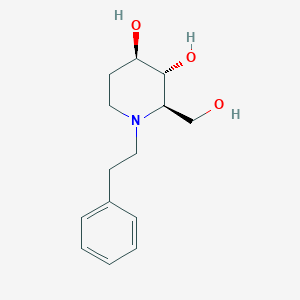
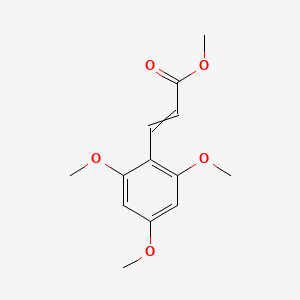
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
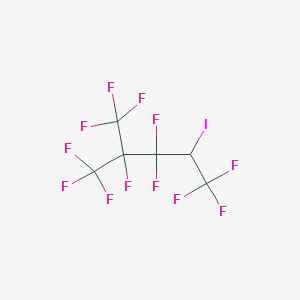
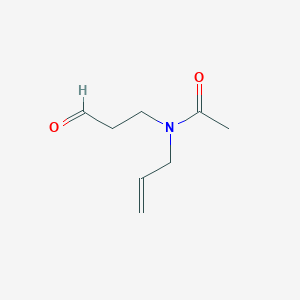
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
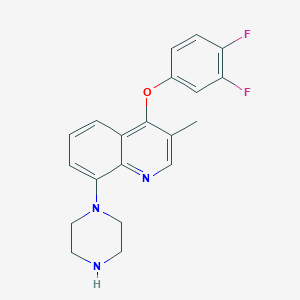
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)

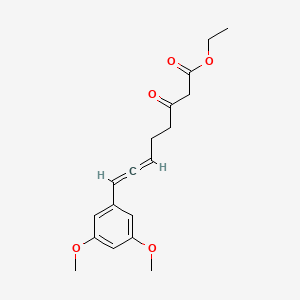

![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)

